2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone
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Overview
Description
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone is a compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a sulfanyl group attached to the oxadiazole ring.
Preparation Methods
The synthesis of 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using thiols or disulfides.
Chemical Reactions Analysis
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins involved in cell growth, proliferation, and survival. It can also induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, the compound can disrupt the cell membrane integrity of bacteria and viruses, leading to their death .
Comparison with Similar Compounds
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone can be compared with other similar compounds, such as:
1,3,4-Oxadiazole Derivatives: These compounds have similar chemical structures and biological activities.
1,2,4-Oxadiazole Derivatives: These compounds have a different regioisomeric form but share similar chemical properties and applications.
Thiadiazole Derivatives: These compounds contain a sulfur atom in place of the oxygen atom in the oxadiazole ring.
Properties
Molecular Formula |
C17H13ClN2O2S |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C17H13ClN2O2S/c18-14-8-6-13(7-9-14)15(21)11-23-17-20-19-16(22-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
DNWRHDZZBAPKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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